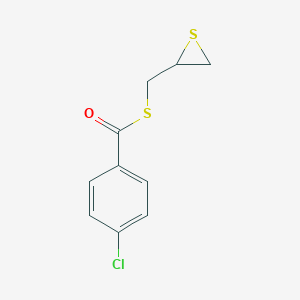
S-(thiiran-2-ylmethyl) 4-chlorobenzenecarbothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Chlorothiobenzoic acid S-2,3-epithiopropyl ester: is an organic compound with the molecular formula C10H9ClOS2 It is a derivative of benzenecarbothioic acid and is characterized by the presence of a chlorine atom at the para position and an epithiopropyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of p-Chlorothiobenzoic acid S-2,3-epithiopropyl ester typically involves the esterification of p-chlorothiobenzoic acid with 2,3-epithiopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of p-Chlorothiobenzoic acid S-2,3-epithiopropyl ester may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: p-Chlorothiobenzoic acid S-2,3-epithiopropyl ester can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or thioethers.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Amines, alkoxides; reactions often conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Amino derivatives, alkoxy derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: p-Chlorothiobenzoic acid S-2,3-epithiopropyl ester is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing heterocycles and other complex molecules.
Biology: In biological research, this compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and protein interactions involving sulfur-containing functional groups.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents with anti-inflammatory or antimicrobial properties.
Industry: In industrial applications, p-Chlorothiobenzoic acid S-2,3-epithiopropyl ester is used in the production of specialty chemicals, including agrochemicals and materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which p-Chlorothiobenzoic acid S-2,3-epithiopropyl ester exerts its effects involves the interaction of its sulfur-containing functional groups with various molecular targets. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity. The compound’s ability to undergo redox reactions also plays a role in its biological activity, influencing cellular redox states and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
- p-Chlorothiobenzoic acid S-2,3-epithiopropyl ester
- p-Chlorothiobenzoic acid S-2,3-epithiopropyl ester
- p-Chlorothiobenzoic acid S-2,3-epithiopropyl ester
Uniqueness: Compared to other similar compounds, p-Chlorothiobenzoic acid S-2,3-epithiopropyl ester is unique due to the presence of both a chlorine atom and an epithiopropyl ester group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
109963-13-5 |
|---|---|
Molekularformel |
C10H9ClOS2 |
Molekulargewicht |
244.8 g/mol |
IUPAC-Name |
S-(thiiran-2-ylmethyl) 4-chlorobenzenecarbothioate |
InChI |
InChI=1S/C10H9ClOS2/c11-8-3-1-7(2-4-8)10(12)14-6-9-5-13-9/h1-4,9H,5-6H2 |
InChI-Schlüssel |
SZLZSEGHHKJSBT-UHFFFAOYSA-N |
SMILES |
C1C(S1)CSC(=O)C2=CC=C(C=C2)Cl |
Kanonische SMILES |
C1C(S1)CSC(=O)C2=CC=C(C=C2)Cl |
Synonyme |
p-Chlorothiobenzoic acid S-2,3-epithiopropyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















